Cas no 2034563-07-8 (N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo3,4-bpyridin-6-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide)

N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo3,4-bpyridin-6-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo3,4-bpyridin-6-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
- 2034563-07-8
- F6561-9165
- N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
- AKOS026699572
- N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-1-methylpyrazole-4-sulfonamide
- N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
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- インチ: 1S/C13H13N5O4S/c1-17-8-9(7-15-17)23(21,22)16-5-6-18-12(19)10-3-2-4-14-11(10)13(18)20/h2-4,7-8,16H,5-6H2,1H3
- InChIKey: BCWUIARPRDOASY-UHFFFAOYSA-N
- ほほえんだ: S(C1C=NN(C)C=1)(NCCN1C(C2C(=CC=CN=2)C1=O)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 335.06882509g/mol
- どういたいしつりょう: 335.06882509g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 590
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 123Ų
N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo3,4-bpyridin-6-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6561-9165-2μmol |
N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide |
2034563-07-8 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6561-9165-1mg |
N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide |
2034563-07-8 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6561-9165-20mg |
N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide |
2034563-07-8 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6561-9165-10mg |
N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide |
2034563-07-8 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6561-9165-15mg |
N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide |
2034563-07-8 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6561-9165-20μmol |
N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide |
2034563-07-8 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6561-9165-40mg |
N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide |
2034563-07-8 | 90%+ | 40mg |
$210.0 | 2023-05-17 | |
Life Chemicals | F6561-9165-5μmol |
N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide |
2034563-07-8 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6561-9165-3mg |
N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide |
2034563-07-8 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6561-9165-5mg |
N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide |
2034563-07-8 | 5mg |
$103.5 | 2023-09-08 |
N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo3,4-bpyridin-6-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide 関連文献
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo3,4-bpyridin-6-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamideに関する追加情報
N-(2-{5,7-Dioxo-5H,6H,7H-Pyrrolo[3,4-b]Pyridin-6-Yl}Ethyl)-1-Methyl-1H-Pyrazole-4-Sulfonamide: A Comprehensive Overview
The compound N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide, identified by the CAS number 2034563-07-8, represents a significant advancement in the field of heterocyclic chemistry. This molecule is a derivative of pyrrolopyridine and pyrazole sulfonamide, combining the structural features of these two heterocycles to create a compound with unique properties. The sulfonamide group is particularly notable for its role in enhancing bioavailability and stability in biological systems.
Recent studies have highlighted the potential of this compound in various applications. For instance, research has demonstrated its ability to act as a modulator in enzyme inhibition assays. The pyrrolopyridine moiety is known for its versatility in binding to protein targets due to its rigid structure and electron-deficient nature. Similarly, the pyrazole ring contributes to hydrogen bonding capabilities, further enhancing the molecule's interaction with biological systems.
The synthesis of this compound involves a multi-step process that incorporates advanced coupling reactions and oxidation techniques. The sulfonamide group is introduced via a nucleophilic substitution reaction, while the pyrrolopyridine core is synthesized through a tandem cyclization process. These methods ensure high yields and purity levels, making the compound suitable for both academic and industrial applications.
In terms of pharmacological activity, this compound has shown promise in preliminary assays targeting kinase enzymes. The sulfonamide group plays a crucial role in stabilizing the active conformation of the enzyme-substrate complex. Additionally, computational studies have revealed that the molecule exhibits favorable pharmacokinetic properties, including good solubility and minimal off-target effects.
Recent advancements in computational chemistry have allowed researchers to predict the binding modes of this compound with high accuracy. Molecular docking studies have identified key residues within target proteins that are critical for interaction. These insights are invaluable for guiding further optimization efforts aimed at improving potency and selectivity.
Furthermore, green chemistry principles have been integrated into the synthesis of this compound to minimize environmental impact. The use of recyclable catalysts and solvent-free conditions has significantly reduced waste generation during the production process. This approach aligns with current trends toward sustainable chemical manufacturing.
In conclusion, N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide stands as a testament to the ingenuity of modern medicinal chemistry. Its unique structure and promising biological activity make it a valuable tool for researchers exploring novel therapeutic agents. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to the field of drug discovery.
2034563-07-8 (N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo3,4-bpyridin-6-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide) 関連製品
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